Cas no 2227728-71-2 (5-methoxy-7-(2R)-oxiran-2-yl-2,3-dihydro-1,4-benzodioxine)

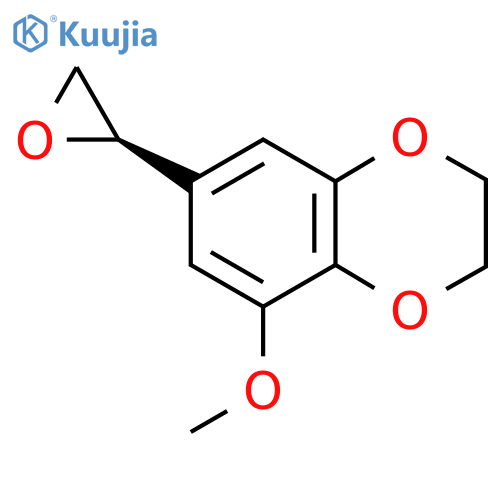

2227728-71-2 structure

商品名:5-methoxy-7-(2R)-oxiran-2-yl-2,3-dihydro-1,4-benzodioxine

5-methoxy-7-(2R)-oxiran-2-yl-2,3-dihydro-1,4-benzodioxine 化学的及び物理的性質

名前と識別子

-

- 5-methoxy-7-(2R)-oxiran-2-yl-2,3-dihydro-1,4-benzodioxine

- 2227728-71-2

- EN300-1775544

- 5-methoxy-7-[(2R)-oxiran-2-yl]-2,3-dihydro-1,4-benzodioxine

-

- インチ: 1S/C11H12O4/c1-12-8-4-7(10-6-15-10)5-9-11(8)14-3-2-13-9/h4-5,10H,2-3,6H2,1H3/t10-/m0/s1

- InChIKey: ZHNMHCIJWZWBQD-JTQLQIEISA-N

- ほほえんだ: O1C[C@H]1C1C=C(C2=C(C=1)OCCO2)OC

計算された属性

- せいみつぶんしりょう: 208.07355886g/mol

- どういたいしつりょう: 208.07355886g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 233

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.1

- トポロジー分子極性表面積: 40.2Ų

5-methoxy-7-(2R)-oxiran-2-yl-2,3-dihydro-1,4-benzodioxine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1775544-0.5g |

5-methoxy-7-[(2R)-oxiran-2-yl]-2,3-dihydro-1,4-benzodioxine |

2227728-71-2 | 0.5g |

$1482.0 | 2023-09-20 | ||

| Enamine | EN300-1775544-5.0g |

5-methoxy-7-[(2R)-oxiran-2-yl]-2,3-dihydro-1,4-benzodioxine |

2227728-71-2 | 5g |

$4475.0 | 2023-06-03 | ||

| Enamine | EN300-1775544-10g |

5-methoxy-7-[(2R)-oxiran-2-yl]-2,3-dihydro-1,4-benzodioxine |

2227728-71-2 | 10g |

$6635.0 | 2023-09-20 | ||

| Enamine | EN300-1775544-0.25g |

5-methoxy-7-[(2R)-oxiran-2-yl]-2,3-dihydro-1,4-benzodioxine |

2227728-71-2 | 0.25g |

$1420.0 | 2023-09-20 | ||

| Enamine | EN300-1775544-10.0g |

5-methoxy-7-[(2R)-oxiran-2-yl]-2,3-dihydro-1,4-benzodioxine |

2227728-71-2 | 10g |

$6635.0 | 2023-06-03 | ||

| Enamine | EN300-1775544-0.05g |

5-methoxy-7-[(2R)-oxiran-2-yl]-2,3-dihydro-1,4-benzodioxine |

2227728-71-2 | 0.05g |

$1296.0 | 2023-09-20 | ||

| Enamine | EN300-1775544-2.5g |

5-methoxy-7-[(2R)-oxiran-2-yl]-2,3-dihydro-1,4-benzodioxine |

2227728-71-2 | 2.5g |

$3025.0 | 2023-09-20 | ||

| Enamine | EN300-1775544-1.0g |

5-methoxy-7-[(2R)-oxiran-2-yl]-2,3-dihydro-1,4-benzodioxine |

2227728-71-2 | 1g |

$1543.0 | 2023-06-03 | ||

| Enamine | EN300-1775544-5g |

5-methoxy-7-[(2R)-oxiran-2-yl]-2,3-dihydro-1,4-benzodioxine |

2227728-71-2 | 5g |

$4475.0 | 2023-09-20 | ||

| Enamine | EN300-1775544-1g |

5-methoxy-7-[(2R)-oxiran-2-yl]-2,3-dihydro-1,4-benzodioxine |

2227728-71-2 | 1g |

$1543.0 | 2023-09-20 |

5-methoxy-7-(2R)-oxiran-2-yl-2,3-dihydro-1,4-benzodioxine 関連文献

-

Fangrui Zheng,Zuowei Xie Dalton Trans., 2014,43, 4986-4992

-

Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336

-

Alexander J. Blake,Neil R. Champness,Paul A. Cooke,James E. B. Nicolson Chem. Commun., 2000, 665-666

-

Magdalena Barwiolek,Edward Szlyk,Anna Kozakiewicz,Tadeusz Muziol,Alina Bieńko,Julia Jezierska Dalton Trans., 2018,47, 13902-13912

2227728-71-2 (5-methoxy-7-(2R)-oxiran-2-yl-2,3-dihydro-1,4-benzodioxine) 関連製品

- 922874-73-5(1-(3-chlorophenyl)-3-1-(2-methoxyethyl)-1H-indol-3-ylurea)

- 850623-48-2(POTASSIUM (3-METHYLTHIOPHENYL)TRIFLUOROBORATE)

- 2138033-61-9(4-Propyl-3-(1,2-thiazol-5-yl)cyclohexan-1-one)

- 2034239-36-4(N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(trifluoromethoxy)benzamide)

- 2172528-75-3(4-(1-Aminocycloheptyl)-1-methylpiperidin-4-ol)

- 886495-79-0(3-[4-(4-Methoxy-phenyl)-thiazol-2-yl]-phenylamine)

- 111362-50-6(5-Amino-2-chlorobenzamide)

- 1207033-73-5(N-4-({4-(6-methylpyridazin-3-yl)oxyphenyl}sulfamoyl)phenylacetamide)

- 1804436-87-0(Ethyl 4-methoxy-6-nitro-2-(trifluoromethoxy)pyridine-3-carboxylate)

- 2138063-83-7(2-(3-methoxy-1,2-thiazol-4-yl)-2-methylpropanoic acid)

推奨される供給者

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量